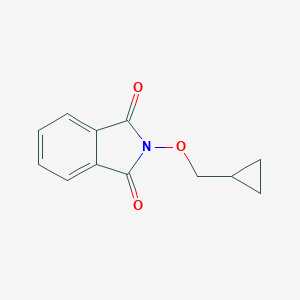

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione

Description

2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione (CAS: 113211-15-7, molecular formula: C₁₂H₁₁NO₃) is a phthalimide derivative featuring a cyclopropylmethoxy substituent at the 2-position of the isoindole-1,3-dione core. The cyclopropyl group imparts unique steric and electronic properties, likely enhancing lipophilicity and metabolic stability compared to simpler alkoxy substituents.

The cyclopropylmethoxy group may be introduced via nucleophilic substitution on a pre-formed phthalimide potassium salt, as seen in silane-functionalized analogs .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)16-7-8-5-6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOICZNJJFJTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CON2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363297 | |

| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113211-15-7 | |

| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gabriel Amine Synthesis Adaptations

The classical Gabriel synthesis involves alkylation of phthalimide salts with alkyl halides. For 2-(cyclopopropylmethoxy) derivatives, this method requires:

-

Reagents : Cyclopropylmethyl bromide or chloride as the electrophile.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate phthalimide.

-

Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility.

Example Protocol :

-

Phthalimide (1.0 mol) and K₂CO₃ (1.2 mol) are suspended in DMF.

-

Cyclopropylmethyl bromide (1.1 mol) is added dropwise at 25°C.

-

Post-reaction, the solution is cooled, poured into water, and filtered to isolate the product.

Mitsunobu Reaction for Ether Formation

While traditionally used for C–O bond formation, modified Mitsunobu conditions enable N-alkylation when paired with alcohols:

-

Reagents : Cyclopropylmethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

Procedure :

-

Phthalimide, cyclopropylmethanol (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) are stirred in THF at 0°C.

-

The reaction proceeds for 12–24 hours at room temperature.

-

Purification via column chromatography (hexane/ethyl acetate) yields the product.

Yield : 75–82%, with lower efficiency compared to Gabriel synthesis.

Optimization of Reaction Parameters

Temperature and Time Dependence

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 94 |

| DMSO | 46.7 | 89 |

| THF | 7.5 | 82 |

DMF’s high polarity facilitates phthalimide solubility and nucleophilic activation.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Challenges and Mitigation Strategies

Byproduct Formation

Cyclopropylmethyl Halide Availability

-

Synthesis : Cyclopropylmethyl chloride is prepared via cyclopropanation of allyl chloride using Simmons–Smith conditions (Zn/Cu couple, CH₂I₂).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Gabriel Synthesis | 94 | 98 | 5 |

| Mitsunobu | 82 | 95 | 24 |

Gabriel synthesis offers superior efficiency, while Mitsunobu avoids hazardous alkyl halides .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, synthesis methods, and applications:

Key Findings and Analysis

Substituent Effects on Bioactivity :

- Antimicrobial Activity : The 2-(2-methoxyphenyl) derivative demonstrates enhanced antibacterial effects when complexed with metals (e.g., Cu²⁺, Zn²⁺), likely due to improved ligand-metal coordination .

- Anticonvulsant Activity : The 2-(2-phenylethyl) analog shows efficacy in seizure models, with molecular docking suggesting Na⁺ channel blockade similar to phenytoin .

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 14 in ) exhibit increased anticonvulsant potency, attributed to enhanced electrophilicity and target binding.

Material Science Applications :

- Siloxane-functionalized derivatives (e.g., PSQ-PhI ) form soluble polysilsesquioxanes via hydrolytic polycondensation, validated by FTIR and NMR . These polymers are promising for green chemistry due to solvent-free synthesis.

Synthetic Flexibility :

- Microwave-assisted synthesis () offers high yields (75–95%) for isoindole-1,3-diones, contrasting with traditional reflux methods.

- Fluorinated analogs (e.g., 18 in ) leverage Sandmeyer reactions for efficient introduction of fluoralkylthio groups, critical for drug design .

Structural vs. Functional Trade-offs: Cyclopropylmethoxy substituents may improve metabolic stability but reduce solubility compared to PEGylated analogs (e.g., C₁₄H₁₇NO₅ in ), which enhance aqueous compatibility for drug delivery .

Biological Activity

2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione, with the CAS number 113211-15-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry based on diverse research findings.

- Molecular Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- Structure : The compound features an isoindole core with a cyclopropylmethoxy substituent, which is crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : Cyclopropyl methanol and N-hydroxyphthalimide are reacted in the presence of triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran.

- Reaction Conditions : The reaction is performed at low temperatures (0°C) for approximately 15 hours.

- Yield : The final product is obtained with a yield of about 86% after purification processes such as recrystallization from dichloromethane and petroleum ether .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antitumor Activity

Several studies have explored the antitumor potential of this compound:

- Mechanism of Action : It acts as a MEK inhibitor, which plays a role in the MAPK/ERK signaling pathway implicated in cell proliferation and survival .

- Case Studies : In vitro studies demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Evaluation Methods : Antimicrobial activity was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

- Results : Compounds similar to this compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties:

- Experimental Findings : In animal models, administration of the compound resulted in reduced markers of inflammation, indicating its potential for treating inflammatory diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 113211-15-7 |

| Antitumor Activity | MEK inhibitor |

| Antimicrobial Activity | Effective against various bacteria |

| Anti-inflammatory Effects | Reduced inflammation markers |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, the cyclopropylmethoxy group can be introduced via alkylation of the isoindole-dione precursor using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization includes monitoring reaction progress via TLC/HPLC, adjusting stoichiometry (1.2–1.5 equivalents of alkylating agent), and using anhydrous solvents to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography resolves crystal packing and confirms stereochemistry, as demonstrated for analogous isoindole-dione derivatives (e.g., 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione) .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups: the cyclopropylmethoxy protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the isoindole-dione carbonyls resonate at δ 165–175 ppm in ¹³C NMR .

- FT-IR confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O at ~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can green chemistry principles be applied to the synthesis of polysilsesquioxane derivatives incorporating this compound?

- Methodological Answer : A solvent-free hydrolytic polycondensation reaction can be employed, as shown for 2-[3-(silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione. Key steps:

- Use a trifunctional silane monomer (e.g., 2-[3-(triethoxysilyl)propyl]-isoindole-dione).

- React under atmospheric pressure with catalytic water, achieving >90% conversion.

- Monitor via ²⁹Si NMR to confirm Si-O-Si network formation.

- This method eliminates organic solvents, reduces waste, and enhances scalability .

Q. What strategies resolve contradictions in polymorphic forms observed under different synthetic conditions?

- Methodological Answer : Polymorphs arise from variations in crystallization solvents or temperatures. To address this:

- Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to map phase transitions and lattice parameters.

- Use computational tools (e.g., Mercury CSD) to predict stable polymorphs based on hydrogen-bonding motifs.

- For example, Sim et al. (2009) identified a polymorph of 2-(2-methoxyphenyl)-isoindole-dione with altered packing efficiency compared to the original structure .

Q. What is the role of the cyclopropylmethoxy group in the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The cyclopropylmethoxy group enhances metabolic stability and influences binding affinity.

- Molecular docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like cereblon (CRBN), a target for immunomodulatory drugs.

- SAR (Structure-Activity Relationship) analysis of analogs (e.g., thalidomide derivatives) shows that substituents at the isoindole-dione core modulate proteasome recruitment efficiency .

- In vitro assays (e.g., ubiquitination assays) quantify degradation of target proteins (e.g., IKZF1/3 in multiple myeloma) .

Q. How does introducing fluorinated groups (e.g., CF₂H) via Sandmeyer-type reactions modify the compound’s properties?

- Methodological Answer : Fluorination enhances lipophilicity and bioavailability.

- Procedure : React 2-(2-bromoethyl)-isoindole-dione with difluoromethyl thiolate (generated in situ from HCF₂SK).

- Monitor reaction via ¹⁹F NMR (δ -110 to -120 ppm for CF₂H).

- Post-reaction, purify via flash chromatography (hexane/EtOAc) and confirm using HRMS.

- The resulting fluorinated derivative shows improved blood-brain barrier penetration in preclinical models .

Methodological Considerations for Data Analysis

- Contradiction Analysis : When conflicting data arise (e.g., divergent bioactivity results), use multivariate statistical models (PCA or PLS-DA) to identify variables (e.g., solvent polarity, temperature) impacting outcomes.

- Thermal Stability : Evaluate via thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min). Isoindole-dione derivatives typically degrade above 200°C, with polysilsesquioxane hybrids showing enhanced stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.